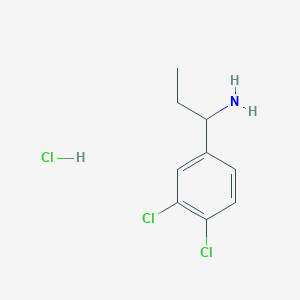![molecular formula C33H30N10O6 B6166212 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 1093949-56-4](/img/new.no-structure.jpg)
4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C33H30N10O6 and its molecular weight is 662.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex molecule that appears to interact with multiple targets. The presence of the 1,2,4-triazole and carboxyphenylboronic acid moieties suggest potential interactions with various enzymes and receptors .
Mode of Action
The 1,2,4-triazole moiety is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . The carboxyphenylboronic acid moiety is involved in various reactions such as Suzuki coupling reactions, esterification, and derivatization of polyvinylamine .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The 1,2,4-triazole moiety is known to be involved in various biochemical reactions . The carboxyphenylboronic acid moiety is used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various biologically active compounds .
Pharmacokinetics
The presence of the carboxyphenylboronic acid moiety suggests potential interactions with various enzymes and receptors that could influence its bioavailability .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Properties
CAS No. |
1093949-56-4 |
|---|---|
Molecular Formula |
C33H30N10O6 |
Molecular Weight |
662.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



